4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
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Overview
Description
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is a complex organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . This compound is characterized by its tricyclic structure, which includes three fused rings and a diene (two double bonds) system. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tricyclic core structure. Subsequent steps involve functional group modifications to introduce the methyl and dione groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet research-grade specifications .
Chemical Reactions Analysis
Types of Reactions
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the methyl or diene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione: Lacks the methyl group, which can affect its reactivity and biological activity.
9-Methyltricyclo[4.2.1.1^{2,5}]deca-3,7-diene-9,10-diol: A similar tricyclic compound with different functional groups and molecular structure.
Uniqueness
4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione is unique due to its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-6-4-9(13)10-7-2-3-8(5-7)11(10)12(6)14/h2-4,7-8,10-11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJNELUVYOGFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C3CC(C2C1=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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